molecular formula C11H18O3 B177578 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 196805-13-7

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B177578
CAS No.: 196805-13-7
M. Wt: 198.26 g/mol
InChI Key: IVESJZYRXSGNKY-UHFFFAOYSA-N
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Description

5-(Trimethoxymethyl)bicyclo[221]hept-2-ene is a chemical compound with the molecular formula C11H18O3 It is a derivative of norbornene, a bicyclic hydrocarbon, and features a trimethoxymethyl group attached to the bicyclo[221]hept-2-ene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene derivatives with trimethoxymethylating agents under specific conditions. One common method includes the use of trimethoxymethane in the presence of a strong acid catalyst to facilitate the addition of the trimethoxymethyl group to the norbornene framework .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The trimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Methylbicyclo[2.2.1]hept-2-ene: A similar compound with a methyl group instead of a trimethoxymethyl group.

    2-Methylbicyclo[2.2.1]hept-2-ene: Another derivative with a methyl group at a different position on the bicyclic structure.

Uniqueness

5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-(trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-12-11(13-2,14-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVESJZYRXSGNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CC2CC1C=C2)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609479
Record name 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196805-13-7
Record name 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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